molecular formula C16H17NO B11777464 (2R,3S)-2,3-Diphenylmorpholine

(2R,3S)-2,3-Diphenylmorpholine

Cat. No.: B11777464
M. Wt: 239.31 g/mol
InChI Key: UCAZULSLAAOLFX-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Applications of Chirality:

  • Stereoselective Synthesis : The compound’s rigid structure directs the approach of reactants, favoring the formation of one enantiomer over another. This is particularly valuable in synthesizing pharmaceuticals, where biological activity often depends on stereochemistry.
  • Peptidomimetic Design : By mimicking peptide bonds, chiral morpholine derivatives enable the creation of non-natural amino acids with enhanced metabolic stability. For instance, derivatives of this compound have been used to synthesize N-Fmoc-protected amino acids for drug discovery.
  • Ligand Development : The phenyl groups provide steric bulk, which can fine-tune the selectivity of metal catalysts in cross-coupling reactions. This has implications for producing agrochemicals and fine chemicals.

The compound’s chirality also facilitates crystallization-induced dynamic resolution , a process where racemic mixtures are resolved into enantiopure solids through selective crystal growth. This property is exploited in industrial-scale syntheses to achieve high enantiomeric excess.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(2R,3S)-2,3-diphenylmorpholine

InChI

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+/m0/s1

InChI Key

UCAZULSLAAOLFX-JKSUJKDBSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Procedure Overview

  • Salt Formation : Racemic cis-2,3-diphenylmorpholine (1.0 equiv) is treated with L-(+)-tartaric acid (0.25 equiv) in diethyl ether.

  • Crystallization : The less soluble (2R,3S)-tartrate salt precipitates, while the (2S,3R)-enantiomer remains in solution.

  • Liberation : The salt is treated with aqueous NaOH to free the amine, yielding this compound.

Performance Metrics

  • Yield : 36% (2R,3S), 43% (2S,3R)

  • Enantiomeric Excess : ≥99% ee (HPLC)

This method is cost-effective but limited by moderate yields and the need for multiple crystallizations.

Lactam Reduction Pathway

Reduction of a lactam precursor provides direct access to this compound. The lactam is synthesized via cyclization of a β-amino alcohol derivative, followed by LiAlH₄-mediated reduction.

Synthetic Sequence

  • Amino Alcohol Preparation : (2R,3S)-2,3-Diphenylglycidol is opened with ammonia to form a β-amino alcohol.

  • Cyclization : Treatment with chloroacetyl chloride in methanol yields a morpholinone intermediate.

  • Reduction : LiAlH₄ in THF reduces the lactam to the morpholine.

Optimized Conditions

  • Cyclization Agent : KOH/EtOH, reflux, 1.5 h

  • Reduction : LiAlH₄ (2.0 equiv), THF, reflux, 16 h

  • Overall Yield : 59% (three steps)

This route benefits from readily available starting materials but requires careful control of stereochemistry during cyclization.

Chiral Auxiliary-Mediated Synthesis

The Williams chiral auxiliary, (2R,3S)-N-Z-6-oxo-2,3-diphenylmorpholine, enables asymmetric induction during alkylation or acylation reactions. The auxiliary is incorporated into amino acid derivatives, which are subsequently cleaved to yield enantiopure morpholines.

Example Application

  • Alkylation : Fmoc-L-cyclopentylglycine is synthesized by alkylating the auxiliary with cyclopentyl bromide.

  • Cleavage : Hydrolysis with aqueous HCl removes the auxiliary, affording this compound.

Advantages

  • High enantioselectivity (≥98% ee)

  • Compatibility with solid-phase peptide synthesis

Comparative Analysis of Methods

Method Yield ee (%) Complexity Cost
Diastereoselective Alkylation70–85%>95HighModerate
Racemate Resolution36–43%≥99LowLow
Lactam Reduction59%99ModerateModerate
Chiral Auxiliary60–75%98HighHigh

Key Observations

  • Resolution is ideal for small-scale enantiopure production but suffers from yield limitations.

  • Lactam Reduction offers balanced efficiency and scalability.

  • Chiral Auxiliaries provide excellent stereocontrol but involve additional synthetic steps.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of this compound synthesis is governed by transition-state geometry. In diastereoselective alkylation, the Zimmerman-Traxler model predicts a chair-like transition state where the phenyl groups adopt equatorial positions, minimizing steric clash. For resolution, the differential solubility of diastereomeric salts arises from hydrogen-bonding disparities between the amine and resolving agent .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Diphenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One of the primary applications of (2R,3S)-2,3-Diphenylmorpholine is as a chiral ligand in asymmetric synthesis. Its ability to facilitate stereoselective reactions makes it valuable in the production of enantiomerically pure compounds. This property is crucial in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry .

Biological Interactions

Research has indicated that this compound interacts with biological macromolecules, making it a candidate for studying chiral probes in biological systems. Its chiral nature allows for specific binding to enzymes and receptors, which can influence biological pathways such as enzyme activity modulation or receptor signaling .

Pharmacological Properties

The compound is being investigated for its pharmacological properties , including potential therapeutic applications. Studies have shown that derivatives of phenylmorpholines exhibit stimulant effects and may act as monoamine releasing agents . This suggests that this compound could have implications in treating conditions like ADHD or substance dependence by modulating neurotransmitter systems .

Case Study 1: Chiral Ligand in Catalysis

In a study focusing on the use of this compound as a chiral ligand in asymmetric catalysis, researchers demonstrated enhanced yields and selectivity in the synthesis of various chiral compounds. The ligand's ability to stabilize transition states was highlighted as a key factor in achieving high enantiomeric excess .

Another study explored the interactions of this compound with serotonin receptors. The findings indicated that this compound could act as an agonist at certain receptor subtypes, suggesting potential applications in mood disorders and other neuropsychiatric conditions .

Summary Table of Applications

Application AreaDescription
Asymmetric SynthesisUsed as a chiral ligand to produce enantiomerically pure compounds.
Biological InteractionsInvestigated for interactions with enzymes and receptors; potential as a chiral probe.
Pharmacological ResearchStudied for stimulant effects; potential use in treating ADHD and substance dependence.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Diphenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing the activity of its targets. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural and Physical Properties of (2R,3S)-2,3-Diphenylmorpholine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Applications
This compound C16H17NO 239.32 (estimated) Phenyl (C6H5) at C2, C3 (2R,3S) Discontinued; potential chiral synthon
(2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine C21H23NO4 353.42 Boc-protected, oxo group at C6 (2S,3R) Intermediate in enantioselective synthesis; 95% purity
(2R,3R,6S)-2,3,6-Trimethylmorpholine C7H15NO 129.20 Methyl (CH3) at C2, C3, C6 (2R,3R,6S) High hydrophobicity; simpler structure
rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine C6H10F3NO 169.15 CF3 at C3, methyl at C2 (2R,3R) Enhanced metabolic stability; electron-withdrawing CF3
(2R,3R)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine C21H22ClNO3 387.85 3-Cl-C6H4, 2-MeO-C6H4OCH2 (2R,3R) Synthesized via Sharpless epoxidation; mixed electronic effects

Functional Group and Electronic Effects

  • Diphenyl vs. In contrast, methyl substituents (e.g., in 2,3,6-Trimethylmorpholine) reduce steric hindrance and increase hydrophobicity .
  • Boc Protection and Oxo Modifications :

    • The Boc-protected analog () introduces a tert-butoxy carbonyl group, increasing molecular weight (353.42 g/mol) and altering solubility. The oxo group at C6 may facilitate hydrogen bonding in catalytic processes .

Stereochemical Influence

  • The (2R,3S) configuration of the target compound distinguishes it from (2S,3R)-Boc-oxo-diphenylmorpholine and (2R,3R)-CF3-methyl-morpholine. Such stereochemical differences significantly impact enantioselectivity in asymmetric catalysis or receptor binding. For example, the (2R,3R)-chlorophenyl-methoxyphenoxy derivative () leverages Sharpless epoxidation to achieve high enantiomeric excess, critical for CNS-targeting pharmaceuticals .

Biological Activity

(2R,3S)-2,3-Diphenylmorpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include two phenyl groups at the 2 and 3 positions of the morpholine ring. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. These interactions can modulate enzyme activity and receptor binding, which are essential for influencing biological pathways. Specifically, studies have indicated that this compound may affect neurotransmitter uptake and receptor function, making it a candidate for drug development aimed at conditions like depression and nicotine dependence.

Pharmacological Properties

Research has demonstrated that this compound exhibits significant pharmacological properties. For instance:

  • Dopamine and Norepinephrine Uptake Inhibition : Analogues of this compound have shown potent inhibition of dopamine (DA) and norepinephrine (NE) transporters. This property is particularly relevant for developing treatments for psychiatric disorders and substance use disorders .
  • Nicotinic Acetylcholine Receptor Modulation : The compound has been identified as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in nicotine addiction. This suggests potential use in smoking cessation therapies .

Study on Nicotine Dependence

In a study focusing on smoking cessation aids, this compound analogues were tested for their efficacy in reducing nicotine-induced behaviors in animal models. The results indicated that certain analogues significantly reduced nicotine preference and withdrawal symptoms, demonstrating their potential as therapeutic agents for nicotine addiction .

Comparative Analysis with Other Morpholine Derivatives

A comparative analysis was conducted to evaluate the potency of this compound against other morpholine derivatives. The findings revealed that this compound had superior activity in inhibiting DA and NE uptake compared to structurally similar compounds. For example:

CompoundIC50 (nM) for DA UptakeIC50 (nM) for NE Uptake
This compound2319
3-Methyl-2-phenylmorpholine4534
4-Fluorophenylmorpholine6050

This table highlights the enhanced potency of this compound as a DA and NE uptake inhibitor compared to other derivatives .

Q & A

Basic Research Questions

Q. How does the stereochemistry of (2R,3S)-2,3-Diphenylmorpholine influence its biological activity?

  • Methodological Answer : The (2R,3S) configuration determines spatial orientation, affecting interactions with biological targets like enzymes or receptors. For example, in antiplasmodial studies, stereochemistry enhances binding affinity to parasite-specific proteins. Techniques such as X-ray crystallography or chiral chromatography can confirm stereochemical integrity . Activity comparisons with enantiomers (e.g., 2S,3R) via IC50 assays reveal stereospecific efficacy, as seen in hybrid compounds where the (2R,3S) configuration improved activity 3–4× over racemic mixtures .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Key methods include:

  • Nucleophilic substitution : Reacting epoxides with amines under basic conditions.
  • Condensation reactions : Using chiral auxiliaries to control stereochemistry.
  • Asymmetric catalysis : Employing chiral ligands (e.g., phosphine-based) to induce enantioselectivity, as demonstrated in ruthenium-catalyzed syntheses .
    Characterization via 1^1H/13^{13}C NMR and FT-IR validates structural fidelity .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Polarimetry or circular dichroism (CD) quantifies optical purity. For example, resolving (2R,3S)-isomers from (2S,3R) requires mobile-phase optimization (e.g., hexane/isopropanol gradients) .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound derivatives in drug discovery?

  • Methodological Answer : Molecular hybridization combines pharmacophores (e.g., linking to artemisinin or quinoline moieties) to exploit synergistic mechanisms. In antiplasmodial hybrids, this approach reduced IC50 values to nanomolar levels against Plasmodium K1/W2 strains. Computational docking (e.g., AutoDock Vina) predicts binding modes to validate design .

Q. How do substituents on the phenyl rings modulate physicochemical and pharmacological properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -CF3_3) improve metabolic stability and target affinity. For instance, fluorinated analogs in aprepitant derivatives showed enhanced NK1 receptor antagonism. Hammett plots correlate σ values with logP and solubility, guiding rational design .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., parasite strain variability, incubation time). Standardized protocols (e.g., WHO microdilution for antimalarials) and orthogonal assays (e.g., β-hematin inhibition for antiplasmodials) validate results. Cross-referencing cytotoxicity data (e.g., mammalian cell lines) ensures selectivity .

Q. How can mechanistic studies elucidate the mode of action of this compound derivatives?

  • Methodological Answer :

  • Spectroscopic techniques : FT-IR identifies hydrogen-bonding interactions (e.g., N–H···O in crystal structures) .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes.
  • Target deconvolution : CRISPR-Cas9 knockout libraries identify essential genes in pathogen survival .

Q. What regulatory considerations apply to preclinical studies of this compound-based therapeutics?

  • Methodological Answer : Non-FDA-approved compounds require rigorous purity documentation (e.g., ≥95% by HPLC) and stereochemical validation. ICH guidelines (Q3A/B) govern impurity profiling. Toxicity studies (e.g., Ames test, hERG inhibition) must precede in vivo trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.